molecular formula C15H18N2O6 B4892266 5-[(3-carboxypropanoyl)amino]-2-(4-morpholinyl)benzoic acid

5-[(3-carboxypropanoyl)amino]-2-(4-morpholinyl)benzoic acid

Cat. No. B4892266
M. Wt: 322.31 g/mol
InChI Key: USYVLIGCLWDTGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-carboxypropanoyl)amino]-2-(4-morpholinyl)benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CMPF and is a derivative of benzoic acid.

Mechanism of Action

CMPF acts as a competitive inhibitor of carboxypeptidases by binding to the active site of the enzyme. This prevents the enzyme from binding to its substrate and carrying out its normal enzymatic activity. CMPF has been shown to be a potent inhibitor of carboxypeptidases and has been used to study the kinetics of these enzymes.
Biochemical and Physiological Effects:
CMPF has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of carboxypeptidases, which play a critical role in the regulation of blood pressure. In addition, CMPF has been shown to have anti-inflammatory effects and has been used to study the role of carboxypeptidases in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMPF in lab experiments is its ability to inhibit the activity of carboxypeptidases. This allows researchers to study the role of these enzymes in various physiological processes. However, CMPF has some limitations as well. It is a relatively expensive compound and requires specialized equipment for its synthesis and analysis.

Future Directions

There are several future directions for research on CMPF. One area of research is the development of more potent and selective inhibitors of carboxypeptidases. Another area of research is the development of CMPF-based probes for imaging carboxypeptidase activity in vivo. Finally, CMPF may have potential applications in the treatment of inflammation and other diseases. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, CMPF is a chemical compound that has a wide range of scientific research applications. Its ability to inhibit the activity of carboxypeptidases makes it a valuable tool for studying the role of these enzymes in various physiological processes. While CMPF has some limitations, it has the potential to be used in the development of new treatments for inflammation and other diseases. Further research is needed to explore these potential applications.

Synthesis Methods

CMPF can be synthesized by reacting 4-morpholinylbenzoic acid with succinic anhydride in the presence of a catalyst. The reaction yields CMPF as a white crystalline solid with a melting point of 223-226°C. The purity of CMPF can be determined by using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

CMPF has been extensively studied for its potential applications in various fields. It is used as a tool for studying the enzymatic activity of carboxypeptidase B and other carboxypeptidases. CMPF has also been used as a fluorescent probe to study the binding of carboxypeptidases to substrates. In addition, CMPF has been used as a competitive inhibitor of carboxypeptidases and has been shown to inhibit the activity of these enzymes.

properties

IUPAC Name

5-(3-carboxypropanoylamino)-2-morpholin-4-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6/c18-13(3-4-14(19)20)16-10-1-2-12(11(9-10)15(21)22)17-5-7-23-8-6-17/h1-2,9H,3-8H2,(H,16,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYVLIGCLWDTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Carboxypropanoylamino)-2-morpholin-4-ylbenzoic acid

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